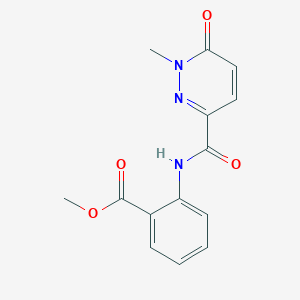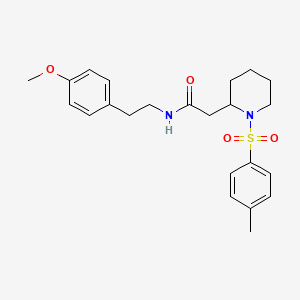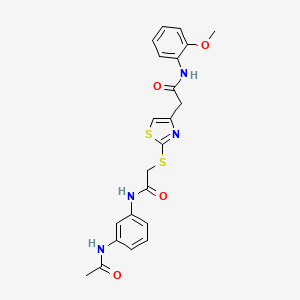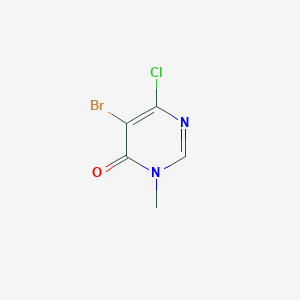![molecular formula C20H18F3N3OS B2985115 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 897475-27-3](/img/structure/B2985115.png)
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzothiazole and piperazine . Benzothiazole derivatives have been studied for their potential as anticancer agents . Piperazine derivatives also have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The structures of the synthesized compounds are usually confirmed by NMR and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1H NMR, and 13C NMR spectral data . .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are monitored by techniques like TLC . The product is often purified by crystallization from ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are analyzed based on their spectral data (IR, 1H NMR, and MS) and microanalysis .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mhaske et al. (2014) described the synthesis of a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds showed moderate to good antimicrobial activity, indicating their potential in medicinal chemistry and drug development (Mhaske et al., 2014).
Patel et al. (2011) synthesized new pyridine derivatives involving substituted benzothiazoles and piperazine, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This study adds to the understanding of the potential applications of such compounds in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Potential
- Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Several compounds in this series exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).
Structural Analysis and Antimicrobial Activities
Prasad et al. (2018) conducted a study on a novel heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity. The study detailed its structural characteristics and suggested its potential bioactivity (Prasad et al., 2018).
Bektaş et al. (2007) synthesized novel triazole derivatives with piperazine components and tested them for antimicrobial activities. Some compounds showed good or moderate activities against microorganisms, indicating their potential in antimicrobial therapy (Bektaş et al., 2007).
Anticonvulsant Properties and Sodium Channel Blockage
- Malik and Khan (2014) synthesized a series of novel methanone derivatives with potential as sodium channel blockers and anticonvulsant agents. One compound in particular exhibited significant potency, surpassing the reference drug phenytoin, highlighting its potential in the treatment of convulsions (Malik & Khan, 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Similar compounds have been reported to interact with various cellular targets, leading to changes in cell function . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been reported to be influenced by various environmental factors .
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-4-2-7-16-17(13)24-19(28-16)26-10-8-25(9-11-26)18(27)14-5-3-6-15(12-14)20(21,22)23/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDRDDYGHUQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(4-cyanophenoxy)-2-methylphenyl]pyridine-4-carboxamide](/img/structure/B2985032.png)
![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
methylidene]amino}-2-cyano-4,5-dimethoxybenzene](/img/structure/B2985039.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)

![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)



![N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]butanamide](/img/structure/B2985054.png)
